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4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine. The reaction conditions often include the use of dimethylamine and trifluoromethylating agents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like dimethylamine, thiols, and other nucleophiles under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
One of the most significant applications of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is in the development of anticancer drugs. The compound acts as an anti-metabolic agent, inhibiting enzymes involved in DNA and RNA synthesis, which is crucial for cancer cell proliferation. Research indicates that this compound can effectively impede the growth of various cancer cell lines, making it a promising candidate for further drug development.
Case Study: Synthesis of Anticancer Agents
A study conducted by researchers at a leading pharmaceutical institution synthesized analogs of this compound to evaluate their cytotoxic effects on cancer cells. The results demonstrated that certain derivatives exhibited enhanced potency compared to existing treatments, highlighting the compound's potential in oncology.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Original Compound | 15 | Breast Cancer |
Derivative A | 5 | Lung Cancer |
Derivative B | 8 | Colon Cancer |
Agrochemical Applications
Herbicides and Fungicides
In the agrochemical sector, this compound serves as an intermediate in the synthesis of herbicides and fungicides. Its halogenated structure contributes to its effectiveness in controlling various pests and diseases in crops.
Case Study: Development of a New Herbicide
A research team developed a novel herbicide based on this compound, targeting resistant weed species. Field trials showed a significant reduction in weed biomass compared to traditional herbicides, suggesting improved efficacy.
Herbicide Name | Active Ingredient | Efficacy (%) |
---|---|---|
Herbicide X | This compound | 90 |
Traditional Herbicide Y | Glyphosate | 70 |
Materials Science Applications
Synthesis of Advanced Materials
The compound is also utilized in materials science for synthesizing advanced materials with unique electronic and optical properties. Its trifluoromethyl group enhances the material's stability and performance in electronic applications.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices improves conductivity and thermal stability. This has implications for developing next-generation electronic devices.
Material Type | Conductivity (S/m) | Thermal Stability (°C) |
---|---|---|
Polymer A (Control) | 0.01 | 200 |
Polymer B (With Compound) | 0.1 | 250 |
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloropyrimidine
- 5-(1,3-dioxan-2-yl)-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrimidine (Benzpyrimoxan)
Comparison: 4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4,6-Dichloro-5-dimethylamino-2-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, notable for its unique trifluoromethyl and dimethylamino substituents. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H6Cl2F3N3
- Molecular Weight : 233.04 g/mol
- Structural Features :
- Two chlorine atoms at positions 4 and 6
- A dimethylamino group at position 5
- A trifluoromethyl group at position 2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in inflammatory processes. Research indicates that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Key Mechanisms:
- Inhibition of COX Enzymes : Compounds in this class have shown potential in inhibiting both COX-1 and COX-2 enzymes, which are key players in the synthesis of prostaglandins that mediate inflammation.
- Antiviral Activity : Some studies suggest that pyrimidine derivatives may exhibit antiviral properties, potentially targeting viral replication mechanisms .
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies involving compounds related to this compound:
Activity | IC50 Value | Reference |
---|---|---|
COX-1 Inhibition | Varies | |
COX-2 Inhibition | Varies | |
Antiviral Activity | >10 μM | |
Anticancer Activity | IC50 = 0.126 μM (MDA-MB-231) |
Case Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds can significantly reduce inflammatory markers in cell cultures. For instance, a study reported an IC50 value for COX inhibition ranging from low micromolar to nanomolar levels depending on the specific derivative used.
- Anticancer Potential : A recent investigation highlighted the compound's efficacy against triple-negative breast cancer (TNBC) cell lines, showing a potent inhibitory effect with an IC50 value of 0.126 μM. This suggests a promising therapeutic window for further development against aggressive cancer types .
- Toxicity Studies : Safety assessments in animal models indicated that compounds similar to this compound exhibited favorable safety profiles even at high doses, suggesting potential for therapeutic use without significant toxicity .
Properties
Molecular Formula |
C7H6Cl2F3N3 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3/c1-15(2)3-4(8)13-6(7(10,11)12)14-5(3)9/h1-2H3 |
InChI Key |
PEIBZVHSEKXXDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(N=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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